

# Molecular structure and formula of ethylenediamine diacetate.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethylenediamine diacetate*

Cat. No.: *B1589172*

[Get Quote](#)

## Ethylenediamine Diacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

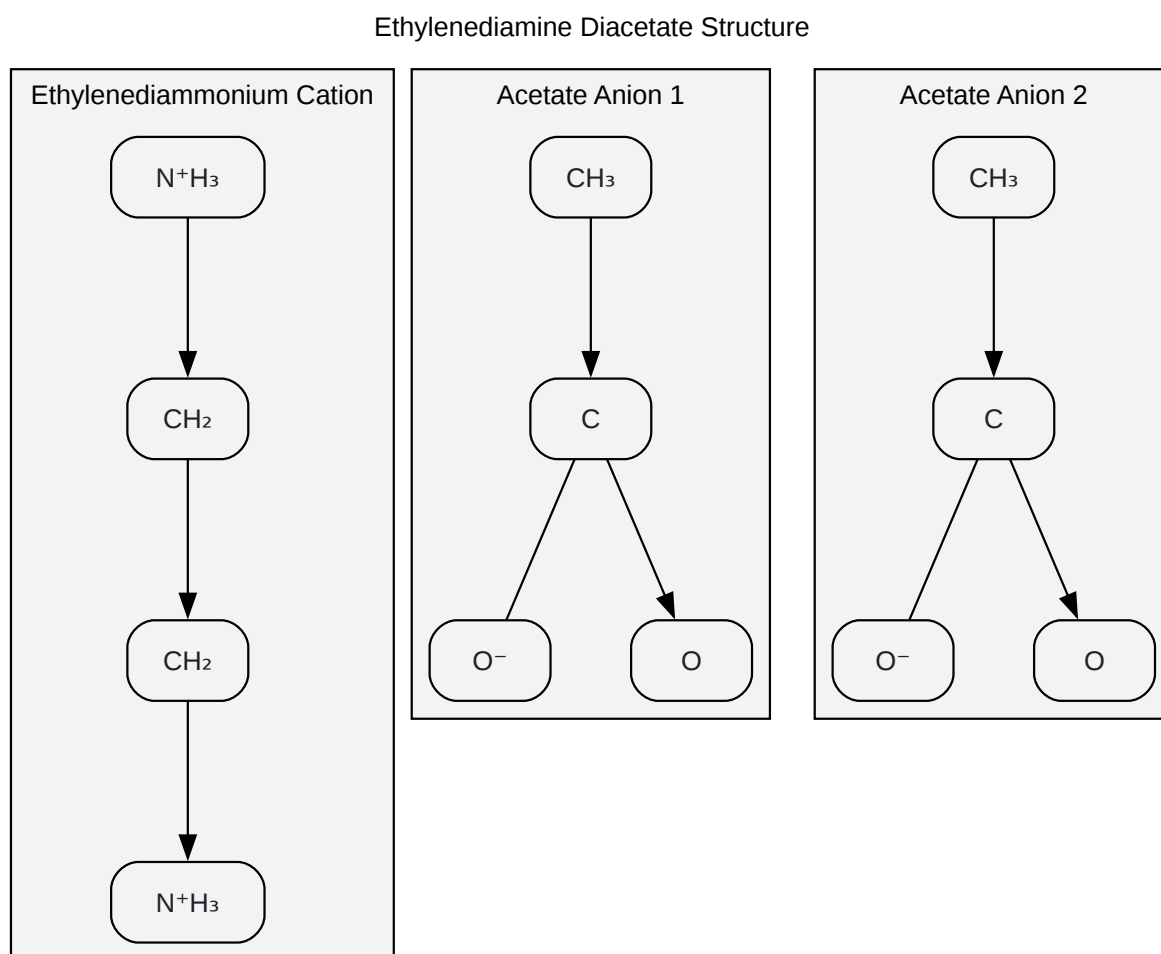
**Ethylenediamine diacetate**, a salt formed from the neutralization of ethylenediamine with two equivalents of acetic acid, is a versatile compound with applications in organic synthesis and coordination chemistry. This technical guide provides a detailed overview of its molecular structure, chemical formula, and physicochemical properties. It includes a comprehensive summary of its spectroscopic characteristics, featuring data from Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for its synthesis, purification, and spectroscopic analysis are provided to facilitate its practical application in a laboratory setting.

### Molecular Structure and Chemical Formula

**Ethylenediamine diacetate** is an ammonium carboxylate salt. The structure consists of the ethylenediammonium cation, where both nitrogen atoms of the ethylenediamine molecule are protonated, and two acetate anions. The positive charges on the ammonium centers are balanced by the negative charges on the carboxylate groups of the acetate ions.

The chemical formula for **ethylenediamine diacetate** is  $C_6H_{16}N_2O_4$ , and its molecular weight is 180.20 g/mol .<sup>[1]</sup> The structure can also be represented as  $NH_2CH_2CH_2NH_2 \cdot 2CH_3COOH$ .<sup>[2]</sup>

Molecular Structure Diagram:



[Click to download full resolution via product page](#)

Caption: Ionic structure of **Ethylenediamine Diacetate**.

## Physicochemical Properties

**Ethylenediamine diacetate** is a white, crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	180.20 g/mol	[1]
CAS Number	38734-69-9	[3]
Appearance	White crystalline needles	[2]
Melting Point	114 °C	[2]

## Experimental Protocols

### Synthesis of Ethylenediammonium Diacetate[2]

This protocol describes the synthesis of ethylenediammonium diacetate via the reaction of ethylenediamine with acetic acid.

Materials:

- Ethylenediamine (12.0 g, 0.2 mol)
- Glacial acetic acid (24.0 g, 0.4 mol)
- Dry diethyl ether (120 ml)
- Methanol

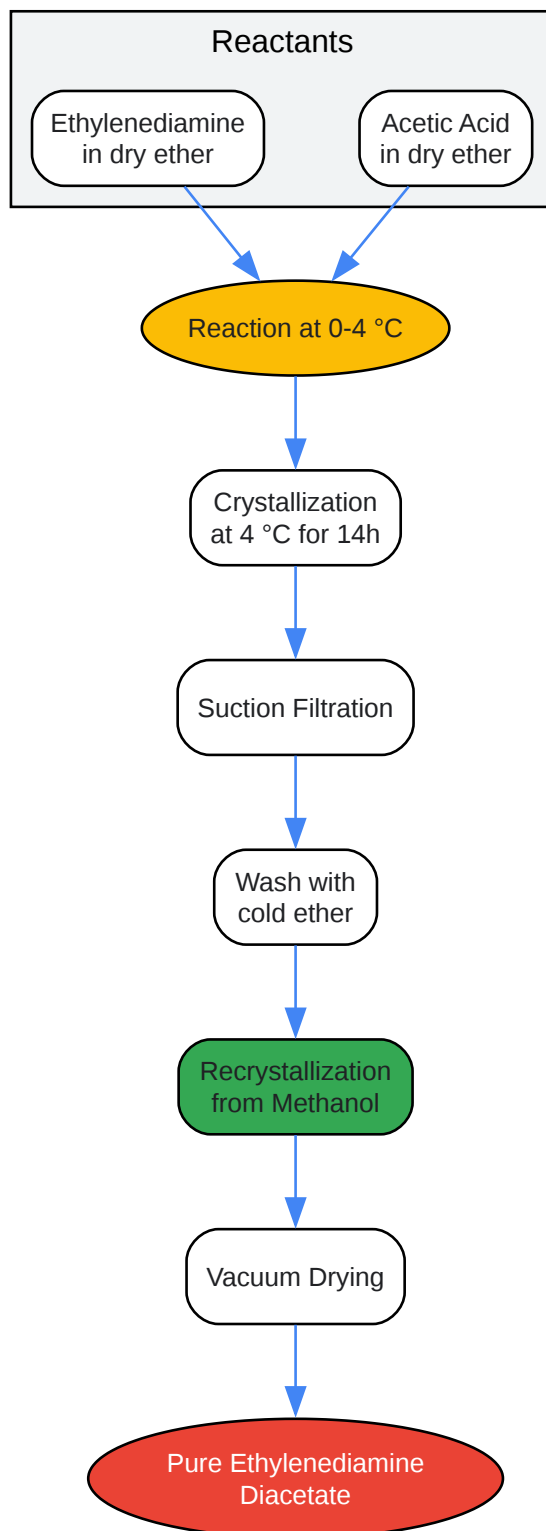
Procedure:

- In a 250 mL round-bottomed flask equipped with a stirring bar and a pressure-equalizing addition funnel, dissolve ethylenediamine (12.0 g) in dry diethyl ether (100 mL).
- Place the flask in an ice bath to cool the solution.

- Slowly add a solution of glacial acetic acid (24.0 g) in dry diethyl ether (20 mL) to the stirred ethylenediamine solution. The rate of addition should be controlled to prevent excessive boiling of the ether.
- After the addition is complete, leave the reaction mixture to crystallize at 4 °C for 14 hours.
- Collect the resulting crystals by suction filtration and wash them with cold diethyl ether.
- Purify the crude product by recrystallization from methanol to obtain pure ethylenediammonium diacetate as white needles.
- Dry the purified crystals in a vacuum desiccator. The typical yield is around 83%.

Synthesis Workflow:

## Synthesis of Ethylenediamine Diacetate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **ethylenediamine diacetate**.

## Spectroscopic Characterization

Sample Preparation: Dissolve a small amount of **ethylenediamine diacetate** in a suitable deuterated solvent, such as Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterium Oxide ( $\text{D}_2\text{O}$ ), in an NMR tube.

$^1\text{H}$  NMR Spectroscopy: Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

$^{13}\text{C}$  NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a suitable NMR spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the finely ground solid sample.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ).

## Spectroscopic Data and Analysis

### $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of ethylenediammonium diacetate in  $\text{CDCl}_3$  shows three distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
1.90	Singlet	6H	Methyl protons ( $-\text{CH}_3$ ) of the acetate anions
3.20	Singlet	4H	Methylene protons ( $-\text{CH}_2-$ ) of the ethylenediammonium cation
5.75	Singlet	6H	Ammonium protons ( $-\text{N}^+\text{H}_3$ ) of the ethylenediammonium cation

Data obtained from Rhodium.ws[2]

## $^{13}\text{C}$ NMR Spectrum

The proton-decoupled  $^{13}\text{C}$  NMR spectrum of ethylenediammonium diacetate is expected to show three signals corresponding to the three chemically non-equivalent carbon atoms. While specific literature values for the chemical shifts were not found in the conducted search, typical chemical shift ranges for the functional groups present are provided below.

Carbon Type	Expected Chemical Shift ( $\delta$ , ppm)
Methyl ( $-\text{CH}_3$ )	20-30
Methylene ( $-\text{CH}_2-$ )	40-50
Carbonyl ( $-\text{COO}^-$ )	170-185

## Infrared (IR) Spectrum

The IR spectrum of ethylenediammonium diacetate exhibits characteristic absorption bands for the ammonium and carboxylate functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500–2000 (broad)	N-H stretch	Ammonium (-N <sup>+</sup> H <sub>3</sub> )
2180	N-H bend (overtone/combination)	Ammonium (-N <sup>+</sup> H <sub>3</sub> )
1650	C=O stretch (asymmetric)	Carboxylate (-COO <sup>-</sup> )
1600–1400	C=O stretch (symmetric)	Carboxylate (-COO <sup>-</sup> )

Data obtained from Rhodium.ws[2]

The broadness of the N-H stretching band is characteristic of the hydrogen bonding present in the solid state. The strong absorptions for the carboxylate group confirm the ionic nature of the compound.

## Molecular Structure Data

A search of the available literature and crystallographic databases did not yield a published crystal structure for **ethylenediamine diacetate**. Therefore, experimental data on bond lengths and bond angles are not available at this time. The ionic nature of the compound, with distinct ethylenediammonium cations and acetate anions, is inferred from its synthesis and spectroscopic properties.

## Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **ethylenediamine diacetate**. The information and protocols presented herein are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and practical application of this compound. While a crystal structure remains to be elucidated, the provided spectroscopic data offers significant insight into its molecular features.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethylenediamine diacetate | C<sub>6</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub> | CID 10154317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Molecular structure and formula of ethylenediamine diacetate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589172#molecular-structure-and-formula-of-ethylenediamine-diacetate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)